molecular formula C7H8BrNO3S B14900086 Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate

Cat. No.: B14900086
M. Wt: 266.11 g/mol
InChI Key: FOIBHPKPEIBNNE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate typically involves the bromination of a thiazole precursor followed by esterification One common method involves the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 2-positionFinally, esterification with ethanol yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom and hydroxymethyl group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate
  • Methyl 5-bromothiazole-4-carboxylate
  • 2-Bromo-4-methylthiazole-5-carboxylic Acid Ethyl Ester

Uniqueness

Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate is unique due to the presence of both a bromine atom and a hydroxymethyl group on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds .

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

ethyl 2-bromo-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H8BrNO3S/c1-2-12-6(11)5-4(3-10)9-7(8)13-5/h10H,2-3H2,1H3

InChI Key

FOIBHPKPEIBNNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CO

Origin of Product

United States

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